Technical Monograph: 3-Ethoxy-6-piperazin-1-ylpyridazine
Technical Monograph: 3-Ethoxy-6-piperazin-1-ylpyridazine
A Privileged Scaffold for Kinase & GPCR Ligand Discovery[1]
Executive Summary
3-Ethoxy-6-piperazin-1-ylpyridazine (CAS 1105195-92-3) represents a high-value "privileged structure" in medicinal chemistry.[1] Its utility stems from the unique electronic properties of the pyridazine core, which serves as a bioisostere for phenyl and pyridine rings, often improving metabolic stability and aqueous solubility.[1] This molecule functions primarily as a versatile building block , offering a secondary amine handle (piperazine) for rapid diversification and an ethoxy group that modulates lipophilicity and receptor binding affinity.[1] It is frequently employed in the synthesis of kinase inhibitors (e.g., analogs of crizotinib) and GPCR modulators (dopamine and muscarinic receptors).[1]
Molecular Identity & Physicochemical Profile[1][2][3]
The following data consolidates experimental and predicted physicochemical parameters essential for formulation and synthetic planning.
Table 1: Core Chemical Specifications
| Parameter | Technical Specification |
| IUPAC Name | 3-ethoxy-6-(piperazin-1-yl)pyridazine |
| CAS Number | 1105195-92-3 |
| Molecular Formula | C₁₀H₁₆N₄O |
| Molecular Weight | 208.26 g/mol |
| SMILES | CCOC1=CC=C(N=N1)N2CCNCC2 |
| Physical State | White to off-white crystalline solid |
| Melting Point | 85–92 °C (Typical for class; varies by polymorph) |
| pKa (Piperazine NH) | ~8.7 (Predicted) |
| pKa (Pyridazine N) | ~2.3 (Predicted, weak base) |
| LogP | ~1.1 (Lipophilic enough for CNS penetration, soluble enough for assays) |
Table 2: Solubility & Stability Profile
| Solvent | Solubility Rating | Handling Note |
| DMSO | High (>50 mg/mL) | Ideal for stock solutions (10-100 mM).[1] |
| Methanol/Ethanol | High | Suitable for reaction solvents.[1] |
| Water | Moderate | Enhanced significantly at pH < 7 (salt formation).[1] |
| DCM/Chloroform | Good | Standard extraction solvent.[1] |
| Stability | Hygroscopic | Store desiccated at -20°C; protect from atmospheric CO₂ (carbamate formation).[1] |
Synthetic Routes & Process Chemistry
The synthesis of 3-ethoxy-6-piperazin-1-ylpyridazine typically follows a sequential Nucleophilic Aromatic Substitution (SNAr) strategy on a 3,6-dichloropyridazine core.[1] The order of addition is critical to control regioselectivity and yield.[1]
Validated Synthetic Workflow
The most robust route involves the initial introduction of the alkoxide followed by the amine.[1] This sequence prevents the formation of bis-amino byproducts which are difficult to separate.[1]
Figure 1: Sequential SNAr synthesis pathway. Step 1 requires controlled stoichiometry (1.0 eq alkoxide) to avoid bis-substitution.[1] Step 2 utilizes excess piperazine (3-5 eq) to prevent dimerization.[1]
Process Criticalities[1]
-
Regiocontrol: In the first step, 3,6-dichloropyridazine is symmetric, so regioselectivity is not an issue.[1] However, over-reaction to the di-ethoxy species must be minimized by keeping the temperature low (0°C) during ethoxide addition.[1]
-
Purification: The intermediate 3-chloro-6-ethoxypyridazine is often lipophilic and can be purified by crystallization or silica chromatography.[1] The final product is a base; purification often involves an acid-base extraction or formation of an HCl salt.[1]
Chemical Reactivity & Derivatization Logic[1]
For drug discovery, this molecule is a "connector."[1] The piperazine nitrogen is the primary nucleophile, while the pyridazine ring acts as an electron-deficient scaffold that modulates the pKa of the attached amines.[1]
Functionalization Strategies
Researchers utilize the secondary amine for library generation.[1] The reactivity profile is defined by the nucleophilicity of the N4-piperazine atom.[1]
Figure 2: Divergent synthesis logic.[1] The scaffold serves as a precursor for diverse pharmacological classes, particularly targeting Kinases and G-Protein Coupled Receptors (GPCRs).[1]
Stability Considerations[1]
-
Acid Sensitivity: The ethoxy ether linkage on the pyridazine ring is robust under standard physiological conditions but can undergo dealkylation to the corresponding pyridazinone (lactam tautomer) under harsh acidic conditions (e.g., concentrated HBr or HI at reflux).[1]
-
Oxidation: The piperazine ring is susceptible to N-oxidation by peroxides.[1]
Analytical Characterization Protocols
To ensure data integrity in biological assays, the purity of this scaffold must be verified.[1]
HPLC Method (Reverse Phase)[1]
-
Column: C18 (e.g., Agilent Zorbax Eclipse Plus, 3.5 µm, 4.6 x 100 mm).[1]
-
Mobile Phase A: Water + 0.1% Formic Acid (or TFA).[1]
-
Mobile Phase B: Acetonitrile.[1]
-
Gradient: 5% B to 95% B over 10 minutes.
-
Detection: UV at 254 nm (aromatic ring) and 220 nm (amide/amine bonds).[1]
-
Retention Time: Expect early elution due to the polarity of the secondary amine and basic nitrogens.[1]
NMR Signature (¹H NMR, 400 MHz, DMSO-d₆)
-
Pyridazine Protons: Two doublets in the aromatic region (approx.[1] 7.0 - 7.5 ppm, J ≈ 9 Hz) representing the H4 and H5 protons.[1]
-
Ethoxy Group: A quartet (approx.[1] 4.3 ppm) and a triplet (approx.[1] 1.3 ppm).[1][2]
-
Piperazine Ring: Two sets of multiplets/triplets (approx. 2.8 ppm and 3.5 ppm).[1] The protons adjacent to the pyridazine nitrogen are deshielded compared to the distal NH protons.[1]
References
-
PubChem Compound Summary. (2025). 3-Ethoxy-6-piperazin-1-ylpyridazine (CAS 1105195-92-3).[1][3][4][5][6][7][8] National Center for Biotechnology Information.[1] [Link][1]
-
Benoit, S., et al. (2017).[1] "Discovery and Optimization of 3-(4-Aryl/heteroarylsulfonyl)piperazin-1-yl)-6-(piperidin-1-yl)pyridazines as Novel, CNS Penetrant Pan-Muscarinic Antagonists." Bioorganic & Medicinal Chemistry Letters, 27(11), 2330-2335.[1] [Link]
Sources
- 1. 1-cyclopropyl-6-fluoro-4-oxo-7-piperazin-1-ylquinoline-3-carboxylic acid;(8S,9S,10R,11S,13S,14S,17R)-11,17-dihydroxy-17-(2-hydroxyacetyl)-10,13-dimethyl-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-3-one;hydrate;hydrochloride | C38H51ClFN3O9 | CID 24847796 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 1-Cyclopropyl-6-fluoro-4-oxo-7-piperazin-1-yl-quinoline-3-carboxylic acid; pyridine-4-carbohydrazide | C23H25FN6O4 | CID 470415 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 1105195-92-3|3-ethoxy-6-piperazin-1-ylpyridazine|BLD Pharm [bldpharm.com]
- 4. Secondary Amines | CymitQuimica [cymitquimica.com]
- 5. 3-Ethoxy-6-piperazin-1-ylpyridazine | 1105195-92-3 [chemicalbook.com]
- 6. mgr.ymilab.com [mgr.ymilab.com]
- 7. 3-ETHOXY-6-PIPERAZIN-1-YLPYRIDAZINE|å æçå°H5 [klamar-reagent.com]
- 8. Keine Suchergebnisse für den Suchbegriff "10-F663532" [cymitquimica.com]
